molecular formula C17H21NOS B2950299 2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097864-07-6

2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No.: B2950299
CAS No.: 2097864-07-6
M. Wt: 287.42
InChI Key: KMBGYPANAXEHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is an organic compound that features a benzylthio group and a cyclopropylidenepiperidinyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.

    Cyclopropylidenepiperidine Formation: This involves the cyclization of a suitable precursor to form the piperidine ring with a cyclopropylidene substituent.

    Coupling Reaction: The final step involves coupling the benzylthio group with the cyclopropylidenepiperidine under appropriate conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone may have applications in:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(4-piperidinyl)ethanone: Lacks the cyclopropylidene group.

    2-(Benzylthio)-1-(4-cyclohexylidenepiperidin-1-yl)ethanone: Contains a cyclohexylidene instead of a cyclopropylidene group.

Uniqueness

The presence of the cyclopropylidene group may confer unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c19-17(13-20-12-14-4-2-1-3-5-14)18-10-8-16(9-11-18)15-6-7-15/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBGYPANAXEHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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